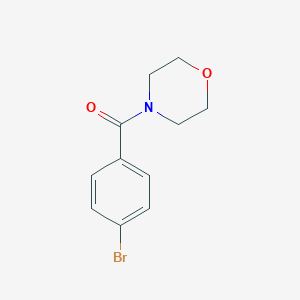

(4-Bromophenyl)(morpholino)methanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTAGZJAFWFNHAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336311 | |

| Record name | (4-Bromophenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127580-92-1 | |

| Record name | (4-Bromophenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Bromobenzoyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Bromophenyl)(morpholino)methanone physical and chemical properties

An In-Depth Technical Guide to (4-Bromophenyl)(morpholino)methanone: Properties, Synthesis, and Applications in Modern Chemistry

Abstract

This compound, also known as 4-(4-bromobenzoyl)morpholine, is a versatile bifunctional molecule that serves as a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its structure, featuring a reactive bromophenyl group and a robust morpholino amide, offers a unique combination of stability and synthetic potential. This guide provides a comprehensive overview of its core physical and chemical properties, detailed analytical characterization, a validated synthesis protocol, and an exploration of its reactivity and applications, particularly for researchers and professionals in drug development. By grounding technical data with mechanistic insights, this document serves as an essential resource for leveraging this compound in advanced research and development projects.

Core Molecular and Physical Properties

This compound is a crystalline solid at room temperature, valued for its stability and utility as a synthetic intermediate.[1] The key physical and structural data are summarized below, providing the foundational information required for its handling, characterization, and application in experimental workflows.

Structural and Physical Data Summary

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| Synonym | 4-(4-Bromobenzoyl)morpholine | |

| CAS Number | 127580-92-1 | |

| Molecular Formula | C₁₁H₁₂BrNO₂ | [2][3] |

| Molecular Weight | 270.12 g/mol | [2] |

| Physical Form | Light yellow or white solid | [4] |

| Melting Point | Data not consistently reported in literature. The related compound, 4-(4-Bromophenyl)morpholine, has a melting point of 114-118 °C. | - |

| Solubility | Sparingly soluble in water; soluble in common organic solvents such as chloroform (CDCl₃), dichloromethane (DCM), and ethyl acetate. | [5][6] |

| Storage | Store at room temperature, sealed in a dry, inert atmosphere. |

Key Structural Identifiers

For unambiguous identification and use in computational chemistry applications, the following structural identifiers are provided:

-

SMILES: O=C(c1ccc(Br)cc1)N2CCOCC2

-

InChI: InChI=1S/C11H12BrNO2/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2

-

InChIKey: FTAGZJAFWFNHAP-UHFFFAOYSA-N

Analytical Characterization: A Spectroscopic Profile

A robust analytical profile is critical for verifying the identity and purity of this compound. The following sections detail the expected outcomes from key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural confirmation. The spectra are characterized by signals from the disubstituted aromatic ring and the morpholine moiety.

¹H NMR (400 MHz, CDCl₃): [6]

-

δ 7.57 ppm (d, J = 8.4 Hz, 2H): These are the two aromatic protons ortho to the carbonyl group. Their downfield shift is due to the deshielding effect of the electron-withdrawing carbonyl.

-

δ 7.31 ppm (d, J = 8.4 Hz, 2H): These are the two aromatic protons ortho to the bromine atom.

-

δ 4.04 – 3.21 ppm (m, 8H): This complex multiplet represents the eight protons of the morpholine ring. The broadness is due to the restricted rotation around the amide C-N bond and the complex coupling patterns of the methylene groups.

¹³C NMR (101 MHz, CDCl₃): [6]

-

δ 169.6 ppm: Carbonyl carbon (C=O) of the amide.

-

δ 134.3, 132.1, 129.1, 124.5 ppm: Aromatic carbons. The peak at 124.5 ppm corresponds to the carbon bearing the bromine atom (C-Br).

-

δ 67.1, 48.4, 42.8 ppm: Carbons of the morpholine ring. The two distinct signals for the methylene carbons adjacent to the nitrogen and oxygen atoms confirm the ring's structure.

Infrared (IR) Spectroscopy

-

~3100-3000 cm⁻¹ (weak to medium): Aromatic C-H stretching.

-

~2950-2850 cm⁻¹ (medium): Aliphatic C-H stretching from the morpholine ring.

-

~1645-1630 cm⁻¹ (strong, sharp): This is a highly characteristic C=O stretching vibration for a tertiary amide. Its position reflects the electronic conjugation with the aromatic ring.

-

~1600-1450 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.

-

~1270-1220 cm⁻¹ (strong): C-N stretching of the amide group.

-

~1115 cm⁻¹ (strong): C-O-C stretching of the ether linkage in the morpholine ring.

-

~1010 cm⁻¹ (medium): C-Br stretching.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

-

Expected Molecular Ion [M]⁺: The compound has two major isotopes for bromine (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. Therefore, the mass spectrum will show two molecular ion peaks of almost equal intensity at m/z 269 and m/z 271 .[10]

-

Major Fragmentation Pathways:

-

Loss of Morpholine: Cleavage of the amide bond would result in the formation of the 4-bromobenzoyl cation, a prominent peak at m/z 183/185 .

-

Loss of Bromine: Fragmentation of the molecular ion by loss of a bromine radical would yield a peak at m/z 190 .

-

Benzoyl Cation: Subsequent loss of CO from the 4-bromobenzoyl fragment could produce the bromophenyl cation at m/z 155/157 .

-

Synthesis and Purification Protocol

The most direct and efficient synthesis of this compound is the acylation of morpholine with 4-bromobenzoyl chloride. This is a standard nucleophilic acyl substitution reaction. The protocol below is a validated, self-validating system designed for high yield and purity.

Reaction Scheme

Caption: Synthesis of the target compound via nucleophilic acyl substitution.

Step-by-Step Experimental Protocol

Materials:

-

4-Bromobenzoyl chloride (1.0 eq)

-

Morpholine (1.1 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add morpholine (1.1 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.2 eq) to the stirred solution. The base is crucial to neutralize the HCl byproduct, preventing the protonation of the morpholine nucleophile.

-

Acylation: Dissolve 4-bromobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled morpholine solution over 15-20 minutes. Maintaining a low temperature controls the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting 4-bromobenzoyl chloride is consumed.

-

Workup:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acid), deionized water, and finally, brine.

-

Dry the separated organic layer over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain a pure, crystalline product. Typical yields for this reaction are high, often exceeding 90%.

-

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its aryl bromide group, which is a prime handle for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond is highly susceptible to oxidative addition by palladium(0) catalysts, making it an excellent substrate for a variety of cross-coupling reactions. This is a cornerstone of its application in building molecular complexity.

Workflow: Suzuki-Miyaura Cross-Coupling

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-(4-BROMOBENZOYL) MORPHOLINE | 127580-92-1 [chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. PubChemLite - 4-(4-bromobenzoyl)morpholine (C11H12BrNO2) [pubchemlite.lcsb.uni.lu]

A Comprehensive Technical Guide to (4-Bromophenyl)(morpholino)methanone (CAS: 127580-92-1): Synthesis, Characterization, and Applications in Drug Discovery

Abstract: This document provides an in-depth technical overview of (4-Bromophenyl)(morpholino)methanone, a key chemical intermediate with significant potential in medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, detail a robust and reproducible synthesis protocol, and outline a comprehensive analytical workflow for structure and purity verification. Furthermore, this guide will delve into the strategic importance of its constituent moieties—the 4-bromophenyl group as a versatile synthetic handle and the morpholine scaffold as a privileged structure in drug design. While direct biological data for this specific compound is sparse, we will synthesize information from structurally related molecules to propose potential avenues for therapeutic investigation. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable building block in their research endeavors.

Core Compound Identity and Physicochemical Properties

This compound is a solid organic compound that serves primarily as a building block in more complex molecular syntheses.[1] Its structure is characterized by a central carbonyl group linking a 4-bromophenyl ring to a morpholine heterocycle. This unique combination of functional groups makes it a valuable intermediate in pharmaceutical and agrochemical research.[1][2]

| Property | Value | Source |

| CAS Number | 127580-92-1 | [2][3] |

| Molecular Formula | C₁₁H₁₂BrNO₂ | [1][2] |

| Molecular Weight | 270.12 g/mol | |

| Appearance | Solid | |

| IUPAC Name | (4-Bromophenyl)(morpholin-4-yl)methanone | [3] |

| SMILES | Brc1ccc(cc1)C(=O)N2CCOCC2 | |

| InChI Key | FTAGZJAFWFNHAP-UHFFFAOYSA-N |

Synthesis Protocol: Amide Coupling

The most direct and efficient synthesis of this compound is achieved via a nucleophilic acyl substitution, specifically the amidation of 4-bromobenzoyl chloride with morpholine. This reaction is a classic example of the Schotten-Baumann reaction conditions.

Causality of Experimental Design: The choice of an acyl chloride as the electrophile ensures a high degree of reactivity. Morpholine acts as the nucleophile, attacking the electrophilic carbonyl carbon. A tertiary amine base, such as triethylamine, is crucial. Its primary role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the morpholine starting material, which would render it non-nucleophilic and halt the reaction. Dichloromethane is selected as the solvent due to its inert nature and its ability to dissolve both the starting materials and the intermediate complexes.

Detailed Step-by-Step Methodology:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add morpholine (1.1 equivalents) and dichloromethane (approx. 0.2 M). Cool the solution to 0°C in an ice bath.

-

Base Addition: Add triethylamine (1.2 equivalents) to the stirred solution.

-

Electrophile Addition: Dissolve 4-bromobenzoyl chloride (1.0 equivalent) in a minimal amount of dichloromethane and add it dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 5-10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor progress by Thin-Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the mixture with dichloromethane. Wash sequentially with 1M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.

Expected Analytical Data & Protocols:

| Technique | Protocol Summary | Expected Results |

| ¹H NMR | Dissolve sample in CDCl₃. Acquire spectrum on a 400 MHz or higher instrument. | Aromatic protons (AA'BB' system): ~7.4-7.6 ppm. Morpholine protons: Two broad multiplets between ~3.4-3.8 ppm. |

| ¹³C NMR | Dissolve sample in CDCl₃. Acquire spectrum on a 100 MHz or higher instrument. | Carbonyl carbon: ~169 ppm. Aromatic carbons: 4 signals between ~125-135 ppm. Morpholine carbons: 2 signals between ~42-67 ppm. |

| Mass Spec. | Use Electrospray Ionization (ESI) in positive mode. | Expected [M+H]⁺ ion at m/z ~270.1 and ~272.1 in an approximate 1:1 ratio, characteristic of a monobrominated compound. |

| HPLC | C18 reverse-phase column. Mobile phase: Acetonitrile/Water gradient with 0.1% TFA. UV detection at 254 nm. | A single major peak with >95% purity by area normalization. |

Strategic Applications in Medicinal Chemistry

This compound is not typically a final drug product but rather a strategic intermediate. Its value lies in the synthetic versatility offered by its two key structural motifs.

-

The 4-Bromophenyl Ring: The bromine atom is a powerful synthetic handle. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse chemical functionalities (aryl, alkyl, amine groups, etc.), enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This approach is fundamental in modern drug discovery.[4]

-

The Morpholine Moiety: The morpholine ring is considered a "privileged scaffold" in medicinal chemistry.[5][6] Its presence in a molecule often confers advantageous physicochemical properties, such as improved aqueous solubility, metabolic stability, and a favorable pharmacokinetic profile.[5][6] It is found in numerous approved drugs, highlighting its acceptance by biological systems.

Potential Biological Activities: An Extrapolative Review

-

Antibacterial Potential: A closely related analog, (3-Fluorophenyl)(morpholino)methanone, has been reported to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[5] The underlying mechanism may involve the inhibition of essential bacterial enzymes. It is plausible that the title compound could possess similar antimicrobial properties.

-

Anticancer and Anti-inflammatory Activity: Morpholine derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer and anti-inflammatory effects.[6] The morpholine ring can serve as a key pharmacophore for interaction with various biological targets. For example, derivatives of benzoic acid are known to inhibit enzymes like cyclooxygenases (COX) involved in inflammation.[5]

-

CNS Activity: The morpholine scaffold is also present in compounds with central nervous system (CNS) activity. A derivative of trimetozine, morpholine (3,5-di-tertbutyl-4-hydroxyphenyl) methanone, has demonstrated anxiolytic effects in preclinical models, suggesting potential for this scaffold in neurology.[7]

Safety, Handling, and Storage

Proper handling of this compound is essential in a laboratory setting. Based on available safety data sheets for this and similar compounds, the following precautions should be observed.

| Hazard Information | Recommendation |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[8] H315: Causes skin irritation.[8] H401: Toxic to aquatic life.[8] |

| Handling | Use in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8] Avoid breathing dust. Wash hands thoroughly after handling. |

| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2] |

Conclusion

This compound is more than a simple chemical; it is a strategically designed intermediate that offers chemists a reliable and versatile platform for molecular discovery. Its straightforward synthesis, combined with the powerful synthetic potential of the bromophenyl group and the favorable drug-like properties of the morpholine scaffold, makes it an invaluable asset in the synthesis of novel compounds for pharmaceutical, agrochemical, and materials science applications. Further screening of this compound and its derivatives for a range of biological activities is a scientifically warranted endeavor.

References

-

(4-Amino-2-bromophenyl)(morpholino)methanone | C11H13BrN2O2 - PubChem. Available at: [Link]

-

This compound - MySkinRecipes. Available at: [Link]

-

3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene - Organic Syntheses Procedure. Available at: [Link]

-

4-(4-BROMOBENZOYL)MORPHOLINE | CAS 127580-92-1 - Matrix Fine Chemicals. Available at: [Link]

-

Preparation of 4-bromobenzoyl chloride - PrepChem.com. Available at: [Link]

-

The Study of the Reaction of Morpholine with 4-Bromobenzaldehyde in the Presence and Absence of Copper(I) Iodide - ResearchGate. Available at: [Link]

-

Oakwood Products, Inc. @ ChemBuyersGuide.com, Inc. Available at: [Link]

-

The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

- Process for the preparation of 4-bromophenyl derivatives - Google Patents.

-

Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal. Available at: [Link]

-

Biological activities of morpholine derivatives and molecular targets involved - ResearchGate. Available at: [Link]

-

Preclinical data on morpholine (3,5-di-tertbutyl-4-hydroxyphenyl) methanone induced anxiolysis - PubMed. Available at: [Link]

- Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents.

Sources

- 1. This compound [myskinrecipes.com]

- 2. 4-(4-BROMOBENZOYL) MORPHOLINE, CasNo.127580-92-1 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 3. 4-(4-BROMOBENZOYL)MORPHOLINE | CAS 127580-92-1 [matrix-fine-chemicals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Preclinical data on morpholine (3,5-di-tertbutyl-4-hydroxyphenyl) methanone induced anxiolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cochise.edu [cochise.edu]

(4-Bromophenyl)(morpholino)methanone molecular weight and formula

An In-Depth Technical Guide to (4-Bromophenyl)(morpholino)methanone

Executive Summary: This guide provides a comprehensive technical overview of this compound, a key chemical intermediate for professionals in research, chemical synthesis, and drug development. We will explore its core molecular properties, outline a robust synthetic protocol and a self-validating analytical workflow, discuss its strategic applications in medicinal chemistry, and detail critical safety and handling procedures. This document is designed to serve as a practical resource, grounded in established chemical principles and authoritative data.

Core Molecular Profile

This compound is a solid, stable organic compound classified as a halogenated heterocyclic building block. Its structure features a 4-bromophenyl group linked to a morpholine ring via a ketone functional group. This combination of a reactive halogenated aromatic ring and a saturated, medicinally relevant heterocycle makes it a valuable and versatile precursor in multi-step organic synthesis.[1]

The compound is primarily utilized as a building block for creating more complex molecules, particularly in the design and synthesis of drug candidates.[1] The morpholine and bromophenyl functional groups are known to impart specific biological activities and desirable pharmacokinetic properties.[1]

Table 1: Chemical Identity and Properties of this compound

| Identifier | Value | Source |

| IUPAC Name | (4-Bromophenyl)(morpholin-4-yl)methanone | N/A |

| Molecular Formula | C₁₁H₁₂BrNO₂ | [1] |

| Molecular Weight | 270.12 g/mol | [2] |

| CAS Number | 127580-92-1 | [1] |

| MDL Number | MFCD00447938 | [1] |

| Physical Form | Solid | [2] |

| Storage | Room temperature | [1] |

| SMILES String | Brc1ccc(cc1)C(=O)N2CCOCC2 | [2] |

| InChI Key | FTAGZJAFWFNHAP-UHFFFAOYSA-N | [2] |

Synthesis and Mechanism

The most direct and industrially scalable synthesis of this compound is the acylation of morpholine with 4-bromobenzoyl chloride. This is a classic example of a Schotten-Baumann reaction, which is a robust and high-yielding method for forming amide bonds.

Causality of Experimental Design:

-

Reactants: 4-bromobenzoyl chloride is the activated carboxylic acid derivative (acyl halide), making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. Morpholine acts as the nucleophile via its secondary amine nitrogen.

-

Solvent: An aprotic solvent like Dichloromethane (DCM) is chosen to dissolve the reactants without participating in the reaction.

-

Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. Its role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. Neutralizing the acid prevents the protonation of the morpholine starting material, which would render it non-nucleophilic and halt the reaction.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

-

Preparation: To a round-bottom flask under a nitrogen atmosphere, add morpholine (1.0 eq.) and anhydrous dichloromethane (DCM, ~0.2 M). Cool the solution to 0°C in an ice bath.

-

Base Addition: Add triethylamine (1.1 eq.) to the solution and stir for 5 minutes.

-

Acylation: Dissolve 4-bromobenzoyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled morpholine solution over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the morpholine is consumed.

-

Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization to afford the pure this compound.

Analytical Characterization: A Self-Validating System

Commercial suppliers may not provide analytical data for this compound; therefore, the buyer is responsible for confirming its identity and purity. A robust characterization workflow is essential for experimental integrity.

Caption: Logical workflow for compound validation.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Characteristics |

| ¹H NMR | ~7.6 ppm (d, 2H): Aromatic protons ortho to the bromine atom. ~7.4 ppm (d, 2H): Aromatic protons ortho to the carbonyl group. ~3.7 ppm (m, 4H): Morpholine protons adjacent to the oxygen atom. ~3.5 ppm (m, 4H): Morpholine protons adjacent to the nitrogen atom. |

| ¹³C NMR | ~169 ppm: Carbonyl carbon (amide). ~135 ppm: Aromatic C-Br. ~132 ppm, ~129 ppm: Aromatic CH carbons. ~127 ppm: Quaternary aromatic carbon attached to carbonyl. ~67 ppm: Morpholine carbons adjacent to oxygen. ~45 ppm: Morpholine carbons adjacent to nitrogen. |

| IR (Infrared) | ~1640 cm⁻¹: Strong C=O stretch (amide). ~1250 cm⁻¹: C-N stretch. ~1115 cm⁻¹: C-O-C stretch (ether). ~1010 cm⁻¹: C-Br stretch. |

| MS (Mass Spec) | m/z 270/272: Molecular ion peak showing a characteristic 1:1 isotopic pattern due to the presence of Bromine (⁷⁹Br and ⁸¹Br). |

Applications in Research & Drug Development

The utility of this compound stems from its two distinct functional domains:

-

The 4-Bromophenyl Moiety: The bromine atom serves as a versatile synthetic handle. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of diverse chemical functionalities, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

The Morpholine Moiety: Morpholine is a privileged scaffold in medicinal chemistry. Its inclusion in a drug candidate often improves aqueous solubility, metabolic stability, and overall pharmacokinetic profiles. It can also act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets. The morpholine ring is a common feature in many approved drugs, including PI3 kinase inhibitors used in oncology.[3]

Its role as an intermediate allows researchers to build upon its core structure to develop novel compounds for various therapeutic areas, such as antivirals and enzyme inhibitors.[3][4]

Safety, Handling, and Storage

This compound is classified as harmful if swallowed and is known to cause skin irritation.[5] Adherence to strict safety protocols is mandatory.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| GHS07 | Warning | H302: Harmful if swallowed. H315: Causes skin irritation.[5] H401: Toxic to aquatic life.[5] |

Protocol: Safe Handling and Storage

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust. Ensure an eyewash station and safety shower are readily accessible.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:

-

Handling: Avoid creating dust. Do not eat, drink, or smoke in the handling area.[5] Wash hands thoroughly after handling.[5] Avoid contact with skin and eyes.[7]

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[6] Keep away from strong oxidizing agents, strong acids, and strong bases.[7]

-

Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations at an approved waste disposal plant.[5]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in the chemical and pharmaceutical sciences. Its well-defined molecular structure, predictable reactivity, and relevance to medicinal chemistry make it an indispensable building block. By understanding its synthesis, characterization, and safe handling as detailed in this guide, researchers can effectively leverage this compound to accelerate the discovery and development of novel molecules with significant scientific and therapeutic potential.

References

-

(4-Amino-2-bromophenyl)(morpholino)methanone | C11H13BrN2O2. PubChem. [Link]

-

This compound. MySkinRecipes. [Link]

- Process for the preparation of 4-bromophenyl derivatives.

-

Crystal structure and Hirshfeld surface analysis of (2,7-diethoxynaphthalene-1,8-diyl)bis[(4-bromophenyl)methanone]. National Institutes of Health (NIH). [Link]

-

Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. PubMed. [Link]

-

Fueling the Pipeline via Innovations in Organic Synthesis. PubMed Central. [Link]

-

Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cochise.edu [cochise.edu]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.ca [fishersci.ca]

(4-Bromophenyl)(morpholino)methanone structural analysis and conformation

An In-depth Technical Guide to the Structural and Conformational Analysis of (4-Bromophenyl)(morpholino)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a molecule of interest in medicinal chemistry and drug discovery, serving as a versatile scaffold for the synthesis of more complex bioactive compounds.[1] Its pharmacological and toxicological profile is intrinsically linked to its three-dimensional structure and conformational dynamics. This technical guide provides a comprehensive analysis of the structural features of this compound, offering insights into its likely conformational preferences based on established principles and data from analogous structures. We will explore both experimental and computational methodologies for a thorough structural elucidation, providing detailed protocols and data interpretation strategies.

Introduction: Deconstructing this compound

This compound, with the chemical formula C₁₁H₁₂BrNO₂ and a molecular weight of 270.12 g/mol , is a disubstituted benzamide derivative.[2] The molecule can be dissected into three key structural components, each contributing to its overall conformation and physicochemical properties:

-

The 4-Bromophenyl Group: A benzene ring substituted with a bromine atom at the para position. This group is largely planar, and the electron-withdrawing nature of the bromine atom can influence the electronic properties of the adjacent carbonyl group.

-

The Amide Linkage (-C(O)N-): This central functional group is known to have a significant impact on the molecule's conformation. The rotational barrier around the C(O)-N bond determines the relative orientation of the phenyl ring and the morpholino group.

-

The Morpholino Group: A saturated six-membered heterocycle containing an oxygen and a nitrogen atom. The morpholine ring typically adopts a stable chair conformation.

Understanding the interplay of these three components is crucial for predicting the molecule's shape, its ability to interact with biological targets, and its potential for further chemical modification.

The Conformational Landscape: Insights from Benzamide Analogs

The Amide Bond: Planarity and Rotation

The conformational analysis of benzamides primarily focuses on the rotational barrier of the C(O)-N bond and the orientation of the amide group relative to the phenyl ring. While early assumptions favored a rigid, planar structure, theoretical calculations have revealed a more nuanced picture.[3] Computational studies consistently predict that a non-planar conformation of benzamide is the global energy minimum in the gas phase, although it is observed to be planar in its crystalline state.[3] This non-planar structure arises from a slight pyramidalization of the amide nitrogen and a torsion of the phenyl ring with respect to the amide plane.[3]

For this compound, the presence of the bulky morpholino group attached to the nitrogen atom will significantly influence the rotational barrier around the C(O)-N bond. Steric hindrance between the morpholino ring and the phenyl ring will likely favor a non-planar conformation where the two rings are twisted relative to each other.

The Morpholine Ring: A Stable Chair

The morpholine ring is a well-characterized heterocyclic system that predominantly exists in a chair conformation to minimize steric strain. The nitrogen and oxygen atoms occupy opposing positions in the ring. This chair conformation is expected to be the most stable form for the morpholino moiety in this compound.

Experimental Structural Analysis: From Crystals to Solution

A definitive understanding of the three-dimensional structure of this compound requires experimental validation. A multi-pronged approach employing both solid-state and solution-phase techniques is recommended.

Single-Crystal X-ray Diffraction: The Gold Standard

Single-crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous determination of a molecule's solid-state structure. This technique can reveal detailed information about bond lengths, bond angles, torsion angles, and intermolecular interactions.

-

Crystal Growth: High-quality single crystals of this compound are grown by slow evaporation of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof).

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected using a modern area detector.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The initial structural model is then refined to achieve the best fit with the experimental data.

Table 1: Expected Crystallographic Data for this compound

| Parameter | Expected Value/Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c, Pbca) |

| C-Br Bond Length | ~1.90 Å |

| C=O Bond Length | ~1.23 Å |

| C-N (amide) Bond Length | ~1.35 Å |

| Phenyl-Carbonyl Torsion Angle | 10-30° (deviation from planarity) |

| Morpholine Conformation | Chair |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR would confirm the connectivity of the molecule. Advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about through-space proximity of protons, which can help to deduce the preferred conformation in solution.

Computational Conformational Analysis: A Theoretical Approach

In conjunction with experimental methods, computational modeling provides valuable insights into the conformational preferences and energetic landscape of a molecule.

Molecular Mechanics and Quantum Mechanics Calculations

Computational methods such as molecular mechanics (MM) and quantum mechanics (QM), particularly Density Functional Theory (DFT), can be used to perform a conformational search and identify low-energy conformers.[3]

The following diagram outlines a typical workflow for the computational conformational analysis of this compound.

Caption: A generalized computational workflow for conformational analysis.

By systematically rotating the dihedral angle between the phenyl ring and the amide plane, a potential energy surface can be generated, revealing the energy barriers between different conformations.

Integrated Structural Analysis: A Holistic View

The most comprehensive understanding of the structure of this compound is achieved by integrating data from both experimental and computational methods. SC-XRD provides a precise snapshot of the molecule in the solid state, while NMR and computational studies offer insights into its dynamic behavior in solution and in the gas phase, respectively. Discrepancies between the solid-state and solution/gas-phase conformations can be attributed to packing forces in the crystal lattice.

Conclusion

The structural analysis of this compound is a critical step in understanding its potential as a building block in drug discovery. Based on the analysis of its constituent parts and data from related benzamide structures, a non-planar conformation with a twisted arrangement of the phenyl and morpholino groups around the central amide bond is predicted to be the most stable. The morpholine ring is expected to adopt a chair conformation. A combination of single-crystal X-ray diffraction, NMR spectroscopy, and computational modeling is recommended for a complete and accurate structural elucidation. This integrated approach will provide the detailed structural information necessary to guide the rational design of novel therapeutic agents.

References

- A Deep Dive into the Conformational Landscape of Benzamide: A Theoretical Perspective - Benchchem.

- This compound - MySkinRecipes.

- This compound AldrichCPR - Sigma-Aldrich.

- 4-bromophenyl-morpholino-methanone | Sigma-Aldrich.

Sources

A Comprehensive Technical Guide to (4-Bromophenyl)(morpholino)methanone: Synthesis, Characterization, and Applications

Abstract

(4-Bromophenyl)(morpholino)methanone is a versatile synthetic intermediate of significant interest to the pharmaceutical and fine chemical industries. This technical guide provides an in-depth analysis of its chemical identity, physicochemical properties, synthesis, and spectroscopic characterization. We present a robust and reproducible protocol for its preparation via the Schotten-Baumann reaction, complete with mechanistic insights and detailed analytical procedures for structural verification. Furthermore, this document explores the compound's reactivity and highlights its utility as a key building block in medicinal chemistry, particularly in the development of novel therapeutics. Safety and handling protocols are also outlined to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

Introduction: The Strategic Importance of Privileged Scaffolds

In the landscape of modern drug discovery, certain chemical motifs, often termed "privileged structures," appear with remarkable frequency in a wide array of biologically active compounds. The morpholine ring and the 4-bromophenyl group are two such scaffolds. The morpholine moiety, a saturated heterocycle, is prized for its ability to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1] The 4-bromophenyl group serves as a crucial synthetic handle, enabling a variety of powerful cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) that are foundational to the construction of complex molecular architectures.[2]

This compound, which covalently links these two valuable fragments via a stable amide bond, represents a strategically important building block.[3] Its structure allows for facile diversification at the bromine-substituted position, making it an ideal precursor for creating libraries of compounds for high-throughput screening and lead optimization in drug development programs.[3] This guide serves as a technical resource, consolidating the essential knowledge required to synthesize, characterize, and effectively utilize this compound in a scientific setting.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its successful application in synthesis and research.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| IUPAC Name | (4-bromophenyl)(morpholin-4-yl)methanone | PubChemLite[4] |

| Synonym | 4-(4-Bromobenzoyl)morpholine | PubChemLite[4] |

| CAS Number | 127580-92-1 | MySkinRecipes[3] |

| Molecular Formula | C₁₁H₁₂BrNO₂ | Sigma-Aldrich |

| Molecular Weight | 270.12 g/mol | Sigma-Aldrich |

| Canonical SMILES | C1COCCN1C(=O)C2=CC=C(C=C2)Br | PubChemLite[4] |

| InChI Key | FTAGZJAFWFNHAP-UHFFFAOYSA-N | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

Synthesis and Mechanistic Insights

The most common and efficient method for preparing this compound is the acylation of morpholine with 4-bromobenzoyl chloride. This is a classic example of the Schotten-Baumann reaction, which is widely used for the formation of amides from acyl chlorides and amines.

Experimental Protocol: Synthesis via Schotten-Baumann Acylation

Materials:

-

Morpholine (1.1 equivalents)

-

4-Bromobenzoyl chloride (1.0 equivalent)

-

Triethylamine (Et₃N) or Pyridine (1.2 equivalents)

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add morpholine (1.1 eq.) and anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.2 eq.) to the stirred solution. Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the morpholine reactant.

-

In a separate flask, dissolve 4-bromobenzoyl chloride (1.0 eq.) in a minimal amount of anhydrous dichloromethane.

-

Add the 4-bromobenzoyl chloride solution dropwise to the cooled morpholine solution over 15-20 minutes. A precipitate (triethylammonium chloride) will form.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any unreacted acyl chloride and acidic impurities), deionized water, and finally, brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

-

The product can be further purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) to yield an off-white solid.

Causality and Mechanistic Discussion

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of morpholine, being nucleophilic, attacks the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. The triethylamine base is crucial; it scavenges the HCl produced, preventing the formation of morpholinium hydrochloride, which would be unreactive towards the acyl chloride.[5]

Diagram 1: Synthetic Workflow for this compound

Caption: A flowchart illustrating the key steps in the synthesis of the target compound.

Spectroscopic Characterization and Analysis

Rigorous structural confirmation is paramount. The following protocols outline the standard analytical techniques used to verify the identity and purity of the synthesized this compound.

Analytical Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Prep: Dissolve ~10-15 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR: Acquire the proton NMR spectrum. Expect two distinct sets of signals: aromatic protons from the bromophenyl ring and aliphatic protons from the morpholine ring.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. Expect signals corresponding to the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the morpholine ring.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Prep: Analyze a small amount of the solid product using an ATR (Attenuated Total Reflectance) accessory.

-

Analysis: Identify characteristic absorption bands, particularly the strong C=O (amide) stretch.

-

-

Mass Spectrometry (MS):

-

Sample Prep: Dissolve a small sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using Electrospray Ionization (ESI).

-

Analysis: Determine the molecular weight by identifying the molecular ion peak ([M+H]⁺ or [M+Na]⁺). The isotopic pattern characteristic of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible for the molecular ion.

-

Expected Analytical Data

The following table summarizes the expected spectral data based on published literature.[6]

Table 2: Spectroscopic Data for this compound

| Technique | Parameter | Expected Value/Observation |

| ¹H NMR | Chemical Shift (δ) | ~7.57 ppm (d, 2H, Ar-H ortho to C=O) |

| (400 MHz, CDCl₃) | ~7.31 ppm (d, 2H, Ar-H ortho to Br) | |

| ~3.21-4.04 ppm (m, 8H, morpholine protons) | ||

| ¹³C NMR | Chemical Shift (δ) | ~169.6 ppm (C=O, amide) |

| (101 MHz, CDCl₃) | ~134.3, 132.1, 129.1, 124.5 ppm (Aromatic carbons) | |

| ~67.1, 48.4, 42.8 ppm (Morpholine carbons) | ||

| FT-IR | Wavenumber (cm⁻¹) | ~1630-1650 cm⁻¹ (Strong, C=O amide stretch) |

| ~1580-1600 cm⁻¹ (C=C aromatic stretch) | ||

| ~1110-1120 cm⁻¹ (C-O-C ether stretch) | ||

| Mass Spec (ESI) | m/z | [M+H]⁺ at ~270.0 and ~272.0 (1:1 ratio) |

Diagram 2: Analytical Workflow for Structural Confirmation

Caption: The utility of the title compound as a platform for diverse coupling reactions.

Safety, Handling, and Toxicology

As with any laboratory chemical, proper safety precautions are essential.

-

Hazard Identification: this compound is classified as acutely toxic if swallowed (GHS07, H302). It may cause skin and eye irritation. [7][8]* Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. [8]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [7]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from the strategic combination of a reactive aryl bromide handle and a pharmaceutically relevant morpholine scaffold. This guide has provided a comprehensive overview, including a reliable synthetic protocol, detailed characterization data, and an exploration of its applications in medicinal chemistry. By understanding the principles outlined herein, researchers can effectively leverage this compound to accelerate the discovery and development of novel chemical entities with therapeutic potential.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). (4-Amino-2-bromophenyl)(morpholino)methanone. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). (4-BROMOPHENYL)(PHENYL)METHANONE | CAS 90-90-4. Retrieved from [Link]

-

Lundgren, R. J., Sappong-Kumankumah, A., & Stradiotto, M. (2010). A Highly Versatile Catalyst System for the Cross-Coupling of Aryl Chlorides and Amines. Chemistry – A European Journal, 16(6), 1983-1991. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for: Palladium-Catalyzed Carbonylative Suzuki Coupling of Arylboronic Acids with Aryl Halides. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(4-bromobenzoyl)morpholine (C11H12BrNO2). Université du Luxembourg. Retrieved from [Link]

-

Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-58. Retrieved from [Link]

-

Foschi, F., et al. (2020). Synthesis of morpholino nucleosides starting from enantiopure glycidol. Organic Chemistry Frontiers, 7(12), 1438-1442. Retrieved from [Link]

-

Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry, 44(21), 3339-42. Retrieved from [Link]

-

Ghorai, P., et al. (2023). Synthesis and Biophysical Studies of High Affinity Morpholino Oligomers Containing G-clamp Analogs. ChemRxiv. Retrieved from [Link]

-

Daanen, J. F., et al. (2022). Fueling the Pipeline via Innovations in Organic Synthesis. ACS Medicinal Chemistry Letters, 13(6), 883-893. Retrieved from [Link]

Sources

- 1. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound [myskinrecipes.com]

- 4. PubChemLite - 4-(4-bromobenzoyl)morpholine (C11H12BrNO2) [pubchemlite.lcsb.uni.lu]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. rsc.org [rsc.org]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

A Comprehensive Technical Guide to the Synthesis of (4-Bromophenyl)(morpholino)methanone

Abstract

This technical guide provides an in-depth exploration of the synthesis of (4-Bromophenyl)(morpholino)methanone, a valuable intermediate in medicinal chemistry and materials science. The core of this synthesis is the N-acylation of morpholine with 4-bromobenzoyl chloride. This document elucidates the underlying reaction mechanism, offers a detailed and validated experimental protocol, and covers essential aspects of product isolation, purification, characterization, and safety. By integrating theoretical principles with practical, field-proven insights, this guide serves as a comprehensive resource for chemists engaged in the synthesis of N-acylmorpholine derivatives and related compounds.

Introduction: The Significance of N-Acylmorpholines

N-substituted morpholines are a prominent class of heterocyclic compounds widely employed in the development of pharmaceuticals and agrochemicals.[1] The morpholine moiety often imparts favorable physicochemical properties to a molecule, such as enhanced aqueous solubility and metabolic stability, making it a privileged scaffold in drug design.[1][2] The target molecule, this compound, serves as a versatile building block. The presence of the bromine atom on the phenyl ring provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, enabling the construction of diverse and complex molecular architectures. Derivatives of this core structure are investigated for a range of biological activities, highlighting the importance of robust and well-understood synthetic routes.[3]

Reaction Principle and Mechanism

The synthesis of this compound from 4-bromobenzoyl chloride and morpholine is a classic example of a nucleophilic acyl substitution reaction.[4][5] This specific transformation is often carried out under Schotten-Baumann conditions, which involve the use of a base to neutralize the acidic byproduct.[6][7][8]

The Causality of the Mechanism:

-

Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the secondary amine nitrogen of morpholine. Morpholine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 4-bromobenzoyl chloride.[4][9] The electrophilicity of this carbon is significantly enhanced by the electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom.[10]

-

Formation of the Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge.[4][11]

-

Collapse and Elimination: The tetrahedral intermediate rapidly collapses to reform the stable carbonyl double bond. In this process, the chloride ion is expelled as a good leaving group.

-

The Role of the Base: The reaction produces one equivalent of hydrochloric acid (HCl).[7] In the absence of a base, this HCl would protonate the starting morpholine, forming an unreactive ammonium salt and effectively halting the reaction.[12] To drive the reaction to completion, a base such as triethylamine (an organic base) or sodium hydroxide (an inorganic base) is added to scavenge the HCl, forming a salt (e.g., triethylammonium chloride).[7][13][14]

Diagram of the Reaction Mechanism

Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism.

Materials and Methods

This section provides a self-validating protocol, where careful execution and monitoring ensure a high-purity product.

Stoichiometry and Reagent Data

| Compound Name | Role | Molecular Formula | MW ( g/mol ) | Molar Eq. | Quantity (mmol) | Mass/Volume |

| 4-Bromobenzoyl Chloride | Electrophile | C₇H₄BrClO | 219.46 | 1.0 | 10.0 | 2.19 g |

| Morpholine | Nucleophile | C₄H₉NO | 87.12 | 1.1 | 11.0 | 0.96 g (0.96 mL) |

| Triethylamine | Base | C₆H₁₅N | 101.19 | 1.2 | 12.0 | 1.21 g (1.67 mL) |

| Dichloromethane (DCM) | Solvent | CH₂Cl₂ | 84.93 | - | - | 20 mL |

| Product (Theoretical) | Product | C₁₁H₁₂BrNO₂ | 270.12 | - | 10.0 | 2.70 g |

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the amidation of benzoyl chloride.[15]

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add morpholine (0.96 g, 11.0 mmol) and triethylamine (1.21 g, 12.0 mmol). Dissolve the mixture in dichloromethane (20 mL).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10 minutes to cool it to 0-5 °C. Rationale: The acylation reaction is exothermic. Initial cooling helps to control the reaction rate and minimize potential side reactions.

-

Addition of Acyl Chloride: In a separate container, dissolve 4-bromobenzoyl chloride (2.19 g, 10.0 mmol) in a minimal amount of dichloromethane (~5 mL). Add this solution dropwise to the stirred morpholine solution over 15-20 minutes, ensuring the internal temperature does not rise significantly. Rationale: Slow, dropwise addition is crucial to maintain temperature control and prevent a runaway reaction.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient temperature. Let the mixture stir for an additional 1-2 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The disappearance of the 4-bromobenzoyl chloride spot indicates reaction completion.

Diagram of the Experimental Workflow

Caption: Figure 2: General Experimental Workflow.

Product Isolation and Purification

The trustworthiness of any synthesis relies on a robust purification strategy to isolate the target compound from byproducts and unreacted starting materials.

Work-up Procedure

-

Quenching: Once the reaction is complete, add deionized water (20 mL) to the reaction flask to quench the reaction and dissolve the triethylammonium chloride salt.[15]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 10 mL). Combine all organic extracts.

-

Washing: Wash the combined organic layer sequentially with 1 M HCl (15 mL) to remove any remaining triethylamine, saturated aqueous NaHCO₃ (15 mL) to remove any acidic impurities, and finally with brine (15 mL) to facilitate separation and remove bulk water.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which is typically an off-white solid.[15]

Purification

If the crude product requires further purification, recrystallization is often effective. A suitable solvent system can be determined empirically, but mixtures like ethanol/water or ethyl acetate/hexanes are common starting points. For more challenging purifications, column chromatography on silica gel can be employed.[1]

Characterization of this compound

Final confirmation of the product's identity and purity is achieved through standard analytical techniques.

-

Empirical Formula: C₁₁H₁₂BrNO₂

-

Molecular Weight: 270.12 g/mol

-

Physical Form: Solid

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.58–7.54 (m, 2H, Ar-H), 7.31–7.27 (m, 2H, Ar-H), 3.86–3.31 (m, 8H, morpholine-H).[16]

-

¹³C NMR (101 MHz, CDCl₃): δ (ppm) 168.38 (C=O), 133.08, 130.82, 127.83, 123.25 (Ar-C), 65.81 (morpholine-C).[16]

-

Mass Spectrometry (MS): Expected m/z for [M+H]⁺ is approximately 270.0 and 272.0, reflecting the isotopic pattern of bromine.

Safety and Handling Precautions

Adherence to strict safety protocols is paramount when performing this synthesis.

-

4-Bromobenzoyl Chloride: This reagent is corrosive and causes severe skin and eye burns.[17][18] It is also a lachrymator (a substance that irritates the eyes and causes tears).[17][18] It reacts with water and moisture, releasing HCl gas.[18] Handle only in a chemical fume hood.[18]

-

Morpholine: Morpholine is flammable and corrosive. It can cause skin and eye burns.

-

Dichloromethane (DCM): DCM is a volatile organic solvent and a suspected carcinogen. All operations should be conducted in a well-ventilated chemical fume hood.

Recommended Personal Protective Equipment (PPE):

Conclusion

The synthesis of this compound via the Schotten-Baumann acylation of morpholine with 4-bromobenzoyl chloride is a reliable and high-yielding procedure. A thorough understanding of the nucleophilic acyl substitution mechanism, careful control of reaction conditions, and a systematic approach to work-up and purification are key to achieving a high-purity product. This guide provides the necessary technical details and theoretical grounding for researchers to successfully and safely perform this valuable synthetic transformation.

References

- Title: Schotten–Baumann reaction - Grokipedia Source: Grokipedia URL

- Title: Schotten-Baumann Reaction - J&K Scientific LLC Source: J&K Scientific LLC URL

- Title: Chemistry Schotten Baumann Reaction - SATHEE Source: SATHEE URL

- Title: Schotten-Baumann Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL

- Title: Schotten–Baumann reaction - Wikipedia Source: Wikipedia URL

- Title: Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl Source: Sparkl URL

- Title: 4-Bromobenzoyl chloride SAFETY DATA SHEET Source: Fisher Scientific URL

- Title: Reactions of Amino Acids: Acylation Source: Pearson URL

- Title: SAFETY DATA SHEET - 3-Bromobenzoyl chloride Source: Thermo Fisher Scientific URL

- Title: Acyl Chlorides (A-Level)

- Title: Acylation of Amines, Part 1: with Acyl Halides - YouTube Source: YouTube URL

- Title: SAFETY DATA SHEET - 2-Bromobenzoyl chloride Source: Pfaltz & Bauer URL

- Title: 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)

- Title: SAFETY DATA SHEET - Morpholine Source: Sigma-Aldrich URL

- Title: Application Notes and Protocols: Synthesis of 4-(4-Bromobenzyl)

- Title: Methods for the acylation of amine compounds - Google Patents Source: Google Patents URL

- Title: SAFETY DATA SHEET - 2-Bromobenzoyl Chloride Source: TCI Chemicals URL

- Title: (4-Bromophenyl)(morpholino)

- Title: Amidation of benzoyl chloride with morpholine Source: ChemSpider Synthetic Pages URL

- Title: (4-Bromophenyl)(morpholino)

- Title: Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl)

- Title: (4-Amino-2-bromophenyl)(morpholino)

- Title: (4-Bromophenyl)(morpholino)

- Title: 4-bromophenyl-morpholino-methanone Source: Sigma-Aldrich URL

- Title: Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride Source: Benchchem URL

- Title: N-(4-Bromobenzoyl)

- Title: Application Note: Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride Source: Benchchem URL

- Title: Process for preparing N-acetyl morpholine - Google Patents Source: Google Patents URL

- Title: Preparation method of N-acryloyl morpholine Source: Eureka | Patsnap URL

- Title: 4-bromophenyl-morpholino-methanone - Sigma-Aldrich (German)

- Title: 4-bromophenyl-morpholino-methanone | Sigma-Aldrich Source: Sigma-Aldrich URL

- Title: (PDF) Morpholines.

- Title: Synthesis of (3-Aminophenyl)(morpholino)

- Source: PrepChem.

- Title: An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture Source: PMC - NIH URL

- Title: Preparation method for N-acetyl morpholine - Google Patents Source: Google Patents URL

- Title: Preparation method for N-acetyl morpholine Source: Eureka | Patsnap URL

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Schotten-Baumann Reaction [organic-chemistry.org]

- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 9. Reactions of Amino Acids: Acylation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 10. chemistrystudent.com [chemistrystudent.com]

- 11. jk-sci.com [jk-sci.com]

- 12. m.youtube.com [m.youtube.com]

- 13. sparkl.me [sparkl.me]

- 14. US6211384B1 - Methods for the acylation of amine compounds - Google Patents [patents.google.com]

- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

- 19. pfaltzandbauer.com [pfaltzandbauer.com]

The Morpholine Motif: A Historical and Synthetic Guide to a Privileged Scaffold

Abstract

The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in medicinal and agricultural chemistry.[1] Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, have made it a cornerstone in the design of numerous blockbuster drugs and effective agrochemicals.[1][2] This in-depth technical guide provides a comprehensive exploration of the discovery and history of morpholine-containing compounds, from the initial synthesis of the parent heterocycle to the development of complex, life-saving pharmaceuticals and crop-protecting agents. We will delve into the key scientific breakthroughs, synthetic evolution, and the causal relationships behind the experimental choices that have cemented morpholine's importance in modern science.

The Genesis of a Scaffold: The Discovery and Early Synthesis of Morpholine

The story of morpholine begins in the late 19th century with the German chemist Ludwig Knorr.[2][3] Knorr, a prominent figure in heterocyclic chemistry, is also credited with the Paal-Knorr synthesis.[3][4] In 1898, he first prepared morpholine through the dehydration of diethanolamine.[5] Initially, Knorr incorrectly believed the compound to be a structural component of morphine, which led to its name.

The early synthesis of morpholine primarily relied on the acid-catalyzed dehydration of diethanolamine.[6][7] This foundational method has been refined over the years, and modern industrial production of morpholine is now dominated by the reaction of diethylene glycol with ammonia at high temperatures and pressures, often in the presence of a catalyst.[6][8][9] Another significant industrial method involves the reaction of bis(2-chloroethyl) ether with ammonia.[8]

Experimental Protocol: Industrial Synthesis of Morpholine from Diethylene Glycol

This protocol outlines a common industrial method for morpholine synthesis.

Materials:

-

Diethylene glycol

-

Ammonia

-

Hydrogen

-

Hydrogenation catalyst (e.g., Raney nickel, copper chromite)[9]

Procedure:

-

A mixture of diethylene glycol and ammonia is continuously fed into a trickle bed reactor containing a hydrogenation catalyst.[9]

-

The reactor is maintained at a temperature of 140–280°C and a pressure of 125–500 psig.[9]

-

Hydrogen gas is introduced into the reactor.

-

The reaction is operated under conditions where the diethylene glycol is in a discontinuous liquid phase, and the morpholine produced is primarily in the vapor phase.[9]

-

The reaction products are then separated to yield a morpholine stream and a 2-(2-aminoethoxy)ethanol stream.

-

The 2-(2-aminoethoxy)ethanol stream can be recycled back into a second reactor to produce additional morpholine.[9]

The Rise of a Pharmacophore: Morpholine in Medicinal Chemistry

The incorporation of the morpholine moiety into drug candidates began to gain significant traction in the mid-20th century. Medicinal chemists recognized that the morpholine ring could impart favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability, to a molecule.[1] This led to the development of a wide array of morpholine-containing drugs across various therapeutic areas.

Linezolid: A New Class of Antibiotics

The discovery of linezolid in the 1990s by a team at Pharmacia and Upjohn Company (now Pfizer) was a landmark achievement in the fight against resistant Gram-positive bacteria.[10] Approved in 2000, it was the first member of the oxazolidinone class of antibiotics to enter the market.[10] The morpholine group in linezolid is a key structural feature that contributes to its efficacy and safety profile.

Early synthetic routes to linezolid were often lengthy and involved challenging steps. Over the years, more efficient and scalable syntheses have been developed. A common modern approach involves the coupling of 3-fluoro-4-morpholinophenyl isocyanate with (R)-epoxyazidopropane, followed by reduction and acetylation.[11]

Gefitinib: A Targeted Cancer Therapy

Gefitinib (Iressa®), developed by AstraZeneca, was a pioneering targeted therapy for non-small cell lung cancer (NSCLC).[12] Its discovery stemmed from the identification of the epidermal growth factor receptor (EGFR) as a key driver of tumor growth.[12] The morpholine-containing side chain of gefitinib plays a crucial role in its binding to the ATP-binding site of the EGFR tyrosine kinase, leading to the inhibition of downstream signaling pathways.[12]

The synthesis of gefitinib has been approached through various routes. One of the early methods developed by AstraZeneca started from 6,7-dimethoxyquinazolin-4(3H)-one.[12] A more recent and efficient four-step synthesis begins with 2,4-dichloro-6,7-dimethoxyquinazoline.[13]

Reboxetine: A Selective Norepinephrine Reuptake Inhibitor

Reboxetine, discovered at Farmitalia-Carlo Erba and first published in 1984, is a selective norepinephrine reuptake inhibitor used as an antidepressant.[14] The drug has two chiral centers, leading to four possible stereoisomers.[14] The marketed product is a racemic mixture of the (R,R)- and (S,S)-enantiomers.[14] The synthesis of specific stereoisomers of reboxetine has been a significant area of research.[1]

Morpholine in the Field: Agricultural Fungicides

The utility of morpholine-containing compounds extends beyond medicine into agriculture, where they have been employed as effective fungicides since the 1960s.[15][16] These compounds are particularly effective against powdery mildews and rusts in cereal crops.[15][17]

Mechanism of Action

Morpholine fungicides act by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes.[17][18] Specifically, they target two key enzymes in the ergosterol pathway: Δ14-reductase and Δ8→Δ7-isomerase.[17] This dual-site inhibition makes the development of resistance in fungi less likely compared to single-site inhibitors.[18][19]

Key Morpholine Fungicides: Fenpropimorph and Amorolfine

Fenpropimorph , introduced in the late 1970s, is a systemic fungicide widely used to control powdery mildew and rusts in cereals.[20] One common industrial synthesis involves the reductive amination of 3-(4-tert-butylphenyl)-2-methylpropanal with cis-2,6-dimethylmorpholine.[20]

Amorolfine is another important morpholine fungicide that is also used topically in human medicine to treat fungal nail infections.[18] Its synthesis can be achieved through various routes, including a process starting from formaldehyde and propanal.[21]

Comparative Data of Key Morpholine-Containing Compounds

| Compound | Class | Year of Introduction/Approval | Key Synthetic Precursors |

| Linezolid | Antibiotic (Oxazolidinone) | 2000[10] | 3-Fluoro-4-morpholinophenyl isocyanate, (R)-epoxyazidopropane[11] |

| Gefitinib | Anticancer (EGFR inhibitor) | 2003 (initial), 2015 (first-line) | 2,4-Dichloro-6,7-dimethoxyquinazoline, 3-chloro-4-fluoroaniline[13] |

| Reboxetine | Antidepressant (NRI) | 1997 (Europe)[14] | Varies by synthetic route, often involves chiral amino alcohols[1] |

| Fenpropimorph | Fungicide | Late 1970s[20] | 3-(4-tert-butylphenyl)-2-methylpropanal, cis-2,6-dimethylmorpholine[20] |

| Amorolfine | Fungicide/Antifungal | N/A | Formaldehyde, propanal[21] |

Conclusion and Future Perspectives

From its serendipitous naming to its current status as a privileged scaffold, the journey of morpholine is a testament to the continuous evolution of chemical synthesis and drug discovery. The versatility of the morpholine ring, coupled with its favorable physicochemical properties, ensures its continued importance in the development of new therapeutics and agrochemicals. As synthetic methodologies become more sophisticated, we can anticipate the emergence of even more complex and potent morpholine-containing compounds, further solidifying the legacy of this unassuming heterocycle.

References

-

Morpholine (Amine) [Group 5] resistance management strategy. (n.d.). Retrieved from [Link]

- Forsyth, S. A., & Rooney, D. W. (2006). One-Pot Multistep Synthetic Strategies for the Production of Fenpropimorph Using an Ionic Liquid Solvent. Organic Process Research & Development, 10(1), 94-102.

- Mercer, E. I. (1991). Morpholine antifungals and their mode of action. Biochemical Society Transactions, 19(3), 788-793.

- Improved Process For The Synthesis Of Amorolfine And Its Hydrochloride Salt. (n.d.).

- Panda, J., et al. (2015). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters, 6(7), 771-776.

-

Fenpropimorph (Ref: CGA 101031). (n.d.). AERU. University of Hertfordshire. Retrieved from [Link]